An In-depth Technical Guide to 4-(Methoxycarbonyl)-3-methylbenzoic acid
An In-depth Technical Guide to 4-(Methoxycarbonyl)-3-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methoxycarbonyl)-3-methylbenzoic acid, also known by its IUPAC name dimethyl 2-methylterephthalate, is a dicarboxylic acid ester with the chemical formula C₁₀H₁₀O₄. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. Its structure, featuring a benzene ring substituted with a carboxylic acid group, a methyl ester group, and a methyl group, offers multiple reaction sites for chemical modification, making it a versatile building block for complex molecular architectures. This guide provides a comprehensive overview of the known properties, synthesis, and analytical characterization of 4-(Methoxycarbonyl)-3-methylbenzoic acid.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4-(Methoxycarbonyl)-3-methylbenzoic acid is presented below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| IUPAC Name | 4-(Methoxycarbonyl)-3-methylbenzoic acid | |
| Other Names | Dimethyl 2-methylterephthalate | [1] |
| CAS Number | 14186-60-8 | [1] |
| Molecular Formula | C₁₀H₁₀O₄ | |
| Molecular Weight | 194.18 g/mol | [2] |
| Appearance | White powder/solid | [1] |
| Boiling Point | 295.2 ± 20.0 °C at 760 mmHg | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification and characterization of 4-(Methoxycarbonyl)-3-methylbenzoic acid. Below are the available spectral data.
¹H NMR Spectrum
The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the hydrogen atoms in the molecule.
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¹H NMR data for Dimethyl 2-methylterephthalate is available and can be accessed for detailed chemical shift and coupling constant information.
Experimental Protocols
The synthesis of 4-(Methoxycarbonyl)-3-methylbenzoic acid is typically achieved through the esterification of its precursor, 2-methylterephthalic acid. The following section details the synthesis of the precursor and its subsequent conversion to the target molecule.
Synthesis of 2-Methylterephthalic Acid
A common method for the synthesis of 2-methylterephthalic acid involves the selective oxidation of 2,4-dimethylbenzoic acid.[3]
Materials:
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2,4-Dimethylbenzoic acid
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Potassium permanganate (KMnO₄)
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Sodium hydroxide (NaOH)
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Hydrochloric acid (HCl)
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Water
Procedure:
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Dissolve sodium hydroxide in water in a reaction flask equipped with a stirring apparatus.
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Add 2,4-dimethylbenzoic acid and potassium permanganate to the solution.
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Heat the mixture to 70°C and stir for 5 hours.
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After the reaction is complete, filter the mixture and wash the solid residue with a significant amount of water.
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Acidify the light yellow transparent filtrate to a pH of 1-2 with a 2 mol/L aqueous hydrochloric acid solution, which will cause a white precipitate of 2-methylterephthalic acid to form.
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Collect the precipitate by filtration, wash with cold water, and dry to obtain the final product.
Synthesis of 4-(Methoxycarbonyl)-3-methylbenzoic acid (Fischer Esterification)
The following is a general laboratory procedure for the Fischer esterification of a carboxylic acid, which can be adapted for the synthesis of 4-(Methoxycarbonyl)-3-methylbenzoic acid from 2-methylterephthalic acid.[4]
Materials:
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2-Methylterephthalic acid
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Methanol (excess)
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Concentrated sulfuric acid (catalyst)
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Diethyl ether
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Saturated sodium bicarbonate solution
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Saturated sodium chloride solution
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Anhydrous sodium sulfate
Procedure:
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In a round-bottom flask, combine 2-methylterephthalic acid and a significant excess of methanol. Methanol will serve as both a reactant and the solvent.
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Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
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Attach a reflux condenser and heat the mixture to reflux. The reaction should proceed for several hours and can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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Neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
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Transfer the mixture to a separatory funnel and extract the product into diethyl ether.
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Wash the organic layer with a saturated sodium chloride solution.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
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The crude 4-(Methoxycarbonyl)-3-methylbenzoic acid can be further purified by recrystallization from a suitable solvent, such as methanol or a mixture of ethyl acetate and hexane.
Logical Relationships and Workflows
The synthesis of 4-(Methoxycarbonyl)-3-methylbenzoic acid involves a two-step process, starting from the oxidation of a precursor followed by an esterification reaction. This workflow is visualized in the following diagram.
Caption: A diagram illustrating the two-step synthesis of 4-(Methoxycarbonyl)-3-methylbenzoic acid.
Conclusion
This technical guide provides a foundational understanding of 4-(Methoxycarbonyl)-3-methylbenzoic acid for professionals in research and drug development. The summarized properties, detailed experimental protocols for its synthesis, and a clear visualization of the synthetic workflow offer a practical resource for the scientific community. Further research into the spectroscopic characterization and potential biological activities of this compound is warranted to fully explore its utility in various scientific and industrial applications.
